1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate
Description
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-benzylsulfanylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS.C2H2O4/c26-22(16-27-15-19-6-2-1-3-7-19)24-12-10-18(11-13-24)14-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYUDCGXWASSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate typically involves multiple steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperidine ring: The benzoimidazole core is then alkylated with a piperidine derivative using a suitable alkylating agent.
Introduction of the benzylthio group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate can undergo various types of chemical reactions:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the benzoimidazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzoimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to benzoimidazole derivatives.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- 2-(Butylthio)-1H-benzo[d]imidazole (8): Synthesized via alkylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with 1-bromobutane. Unlike the target compound, the acetyl group is cleaved during synthesis, resulting in a simpler structure.
- 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives: Patel et al. demonstrated that aryl substitutions (e.g., phenyl, nitrophenyl) enhance cytotoxicity against cancer cell lines (VERO, NCI), suggesting the ethanone moiety in the target compound may similarly influence bioactivity .
Modifications in Thioether Groups
- 2-(Benzylthio)-1H-benzo[d]imidazole : Synthesized using benzyl chloride instead of bromobutane. The benzylthio group improves antioxidant activity compared to alkylthio derivatives, as shown in studies where benzyl-substituted compounds outperformed ascorbic acid in DPPH assays .
- 2-((Benzylthio)methyl)-1H-benzo[d]imidazol-1-yl derivatives: These compounds exhibit potent antimicrobial activity against pathogens like B. subtilis and P. aeruginosa, highlighting the role of benzylthio groups in enhancing antibacterial efficacy .
Piperidinylmethyl and Oxalate Modifications
- 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one : Incorporation of a piperidinyl group improves CNS penetration, though the absence of a thioether group limits its antimicrobial scope .
- Ethanone Oxime Derivatives: Compounds like sertaconazole (a clinical antifungal) and LX2931 (a sphingosine 1-phosphate lyase inhibitor) demonstrate that oxime or oxalate modifications can optimize pharmacokinetics, such as solubility and metabolic stability .
Antimicrobial Activity
The benzylthio group in the target compound is expected to enhance antimicrobial activity, as seen in structurally related derivatives .
Antioxidant Activity
Benzyl-substituted benzimidazoles consistently show superior antioxidant activity, suggesting the target compound may share this trait .
Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate is a complex organic molecule that combines several pharmacologically relevant moieties. Its structure includes a piperidine ring and a benzo[d]imidazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 377.4 g/mol. The presence of functional groups such as the benzo[d]imidazole and piperidine rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O6 |
| Molecular Weight | 377.4 g/mol |
| Structure | Structure |
| CAS Number | 1396673-71-4 |
Biological Activity
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit various pharmacological effects, including:
- Anticancer Activity : Studies have shown that benzo[d]imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to their ability to interact with specific cellular pathways involved in cell proliferation and survival.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting potential use in treating infections.
- Neuroprotective Properties : The piperidine component is associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as kinases and proteases, which are critical for cell signaling and metabolism.
- Cell Signaling Modulation : It influences various cell signaling pathways, affecting gene expression and cellular metabolism.
- Free Radical Scavenging : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
A recent study investigated the effects of this compound on LLC-PK1 cells, focusing on its potential toxicity related to oxalate exposure. The findings indicated that high concentrations of oxalate could induce morphological alterations and increase membrane permeability in renal cells, suggesting a need for careful evaluation of its safety profile at therapeutic doses .
Comparative Analysis
To better understand its biological activity, we can compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzo[d]imidazole derivative | Contains benzo[d]imidazole | Anticancer, Antimicrobial |
| Piperidine derivative | Contains piperidine | Neuroprotective, Analgesic |
| Benzylthio derivative | Contains benzylthio | Antimicrobial |
Q & A
Q. What are the key synthetic steps for preparing 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperidine-imidazole core via nucleophilic substitution or coupling reactions under controlled temperatures (40–80°C) using catalysts like KCO .
- Step 2 : Benzylthio ether formation through thiol-alkylation, often requiring anhydrous conditions and bases such as triethylamine to minimize oxidation .
- Step 3 : Salt formation (oxalate) via acid-base reaction in polar solvents (e.g., ethanol), followed by recrystallization for purification .
- Key Tools : Reaction progress monitored by TLC; intermediates characterized via H/C NMR and HRMS .
Q. What analytical techniques are essential for confirming the structure and purity of the compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms the benzylthio group (δ 3.8–4.2 ppm for SCH) and piperidinyl protons (δ 1.5–2.8 ppm). C NMR verifies carbonyl (C=O, δ 170–180 ppm) and oxalate salt formation (δ 165–170 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of the benzylthio ether formation step?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiol group .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct suppression .
- Monitoring : Real-time FTIR to track thiolate intermediate formation (S-H stretch at 2550 cm) .
Q. What strategies resolve contradictions in NMR data when characterizing the oxalate salt?
- Methodological Answer :
- Variable Temperature NMR : Resolves signal splitting caused by dynamic equilibria in DMSO-d .
- 2D NMR (COSY, HSQC) : Assigns overlapping piperidinyl and benzimidazolyl protons .
- Counterion Analysis : Ion chromatography confirms oxalate stoichiometry (1:1 salt) .
Q. How can computational models predict drug-likeness and ADMET properties?
- Methodological Answer :
- Lipinski’s Rule : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) using Molinspiration .
- ADMET Prediction : Tools like SwissADME assess bioavailability (TPSA <140 Ų) and CYP450 inhibition .
- Docking Studies : AutoDock Vina models interactions with targets (e.g., histamine receptors) to prioritize analogs .
Q. What in vitro assays evaluate the compound’s interaction with histamine receptors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
